molecular formula C15H17NO3 B5875115 N-(3-isopropoxyphenyl)-3-methyl-2-furamide

N-(3-isopropoxyphenyl)-3-methyl-2-furamide

Cat. No. B5875115
M. Wt: 259.30 g/mol
InChI Key: MWYDEWGMCBTBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxyphenyl)-3-methyl-2-furamide, commonly known as A-836,339, is a chemical compound that belongs to the class of furan-based synthetic cannabinoids. It is a potent and selective agonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. A-836,339 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

A-836,339 is a potent and selective agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Upon binding to CB1 receptors, A-836,339 activates intracellular signaling pathways that modulate the release of neurotransmitters and neuromodulators, including dopamine, serotonin, and glutamate. This leads to the modulation of various physiological and behavioral processes, including pain perception, mood, and reward.
Biochemical and Physiological Effects
A-836,339 has been shown to have potent analgesic effects in animal models of inflammatory and neuropathic pain. It has also been found to reduce anxiety-like behavior in rodents and to have antidepressant-like effects in the forced swim test. In addition, A-836,339 has been shown to attenuate the rewarding effects of opioids and cocaine, suggesting its potential use as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of A-836,339 is its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, one of the limitations of A-836,339 is its low solubility in water, which can make it challenging to use in in vitro experiments. In addition, its high lipophilicity can lead to non-specific binding and off-target effects.

Future Directions

There are several future directions for the study of A-836,339. One area of research is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, including chronic pain, anxiety, depression, and addiction. Another area of research is to explore its mechanism of action in more detail, including the downstream signaling pathways that are activated upon CB1 receptor activation. Additionally, further studies are needed to optimize the synthesis method of A-836,339 and to improve its solubility and pharmacokinetic properties.

Synthesis Methods

The synthesis of A-836,339 involves a multi-step process that starts with the reaction of 3-isopropoxybenzaldehyde with 3-methylfuran in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of chemical transformations, including reduction, protection, and deprotection steps, to yield the final product. The overall yield of this synthesis method is around 10%, and the purity of the compound can be achieved by column chromatography.

Scientific Research Applications

A-836,339 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including chronic pain, anxiety, depression, and addiction. It has been shown to have potent analgesic effects in animal models of inflammatory and neuropathic pain. A-836,339 has also been found to reduce anxiety-like behavior in rodents and to have antidepressant-like effects in the forced swim test. In addition, A-836,339 has been shown to attenuate the rewarding effects of opioids and cocaine, suggesting its potential use as a treatment for addiction.

properties

IUPAC Name

3-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(2)19-13-6-4-5-12(9-13)16-15(17)14-11(3)7-8-18-14/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYDEWGMCBTBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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